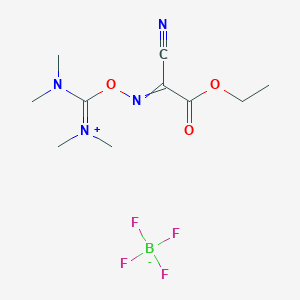
4-N-PENTYLPHENOL-D16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-PENTYLPHENOL-D16 is an isotopically labeled compound, specifically a deuterated form of 4-n-pentylphenol. It is often used in scientific research due to its unique properties, which include a molecular formula of C11H16O and a molecular weight of 180.34 g/mol . This compound is valuable for various analytical and experimental purposes, particularly in the field of environmental testing .
Preparation Methods
The synthesis of 4-N-PENTYLPHENOL-D16 typically involves the deuteration of 4-n-pentylphenol. This process includes the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The reaction conditions for this synthesis often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the molecular structure . Industrial production methods may involve large-scale deuteration processes, utilizing specialized equipment to achieve high purity and yield.
Chemical Reactions Analysis
4-N-PENTYLPHENOL-D16 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenolic group into a quinone structure.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic hydrogen is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-N-PENTYLPHENOL-D16 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for environmental testing and isotope dilution mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways involving phenolic compounds.
Medicine: Investigated for its potential effects on biological systems, including its role as a biomarker.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-N-PENTYLPHENOL-D16 involves its interaction with various molecular targets. As a phenolic compound, it can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules. These interactions can influence biochemical pathways and cellular processes, making it a useful tool in studying molecular mechanisms .
Comparison with Similar Compounds
4-N-PENTYLPHENOL-D16 can be compared with other deuterated phenolic compounds, such as:
- Bisphenol A-D16
- Adamantane-D16
- Cyclooctane-D16
- Octanal-D16
- Metaldehyde-D16
- N-Heptane-D16
What sets this compound apart is its specific structure and the presence of a pentyl group, which can influence its reactivity and interactions compared to other deuterated phenols .
Properties
CAS No. |
1219805-40-9 |
|---|---|
Molecular Formula |
C11D16O |
Molecular Weight |
180.34 |
Synonyms |
4-N-PENTYLPHENOL-D16 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)


![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B1148512.png)

![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B1148517.png)
![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B1148520.png)
